molecular formula C16H24O4 B12614865 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol CAS No. 917603-56-6

4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol

Cat. No.: B12614865
CAS No.: 917603-56-6
M. Wt: 280.36 g/mol
InChI Key: LYFLDLJGIKNPLR-UHFFFAOYSA-N
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Description

4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring. This particular compound is known for its unique structural features, which include a hexyl chain and a dioxolane ring attached to a methoxyphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, where a hexyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring and hexyl chain contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to its hexyl chain, which imparts distinct physicochemical properties and biological activities

Properties

CAS No.

917603-56-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

4-(4-hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C16H24O4/c1-3-4-5-6-7-13-11-19-16(20-13)12-8-9-14(17)15(10-12)18-2/h8-10,13,16-17H,3-7,11H2,1-2H3

InChI Key

LYFLDLJGIKNPLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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